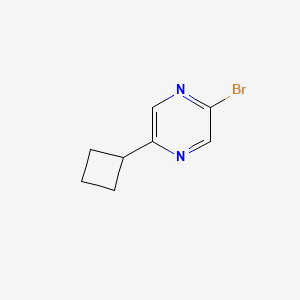

2-Bromo-5-cyclobutylpyrazine

Description

Structure

3D Structure

Properties

CAS No. |

1086382-80-0 |

|---|---|

Molecular Formula |

C8H9BrN2 |

Molecular Weight |

213.07 g/mol |

IUPAC Name |

2-bromo-5-cyclobutylpyrazine |

InChI |

InChI=1S/C8H9BrN2/c9-8-5-10-7(4-11-8)6-2-1-3-6/h4-6H,1-3H2 |

InChI Key |

VNWBOWOJKOWMJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CN=C(C=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 5 Cyclobutylpyrazine

Retrosynthetic Analysis of the 2-Bromo-5-cyclobutylpyrazine Skeleton

A logical retrosynthetic analysis of this compound suggests several key disconnections. The carbon-bromine bond can be disconnected to reveal a cyclobutylpyrazine precursor, which could be brominated. Alternatively, the carbon-cyclobutyl bond can be broken, pointing towards a palladium-catalyzed cross-coupling reaction between a brominated pyrazine (B50134) and a cyclobutyl-containing reagent. A third possibility involves the disconnection of the pyrazine ring itself, leading back to acyclic precursors.

One of the most promising retrosynthetic pathways involves the functionalization of a pre-existing 5-cyclobutylpyrazine core. This approach hinges on the successful synthesis of the 5-cyclobutylpyrazine-2-amine or 5-cyclobutylpyrazin-2-ol, which can then be converted to the desired bromo-derivative. This strategy is advantageous as it avoids potential issues with the stability of cyclobutyl-containing reagents in earlier stages of the synthesis.

Exploration of Pyrazine Functionalization Strategies for this compound Synthesis

Several established methods for the functionalization of pyrazine rings can be adapted for the synthesis of this compound.

Direct Bromination of Cyclobutylpyrazine

The direct bromination of an alkyl-substituted pyrazine, such as 2-cyclobutylpyrazine, presents a straightforward approach. However, the regioselectivity of this reaction can be a significant challenge. Electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient nature. When such reactions do occur, the position of substitution is influenced by the existing substituents. For 2-alkylpyrazines, bromination often leads to a mixture of products. The use of specific brominating agents and careful control of reaction conditions would be crucial to favor the formation of the desired this compound isomer. For instance, the regioselective bromination of pyrrolo[1,2-a]quinoxalines has been achieved using tetrabutylammonium (B224687) tribromide (TBATB), suggesting that milder brominating agents could offer better control. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches for Cyclobutyl Introduction (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a highly viable strategy for the synthesis of this compound.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a dihalopyrazine, such as 2,5-dibromopyrazine (B1339098), with a cyclobutylboronic acid or its corresponding trifluoroborate salt. nih.govresearchgate.net The reaction typically employs a palladium catalyst and a base. The selective mono-coupling at one of the bromo-positions would be a key challenge to overcome, potentially through careful control of stoichiometry and reaction conditions.

Negishi Coupling: The Negishi coupling offers an alternative cross-coupling strategy, reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org In this context, 2,5-dibromopyrazine could be coupled with a cyclobutylzinc halide. This method is known for its high functional group tolerance and reactivity. nih.gov

Sonogashira Coupling: While typically used for the formation of carbon-carbon triple bonds, Sonogashira coupling is less directly applicable for introducing a cyclobutyl group.

A general representation of a Suzuki-Miyaura coupling for this synthesis is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2,5-Dibromopyrazine | Cyclobutylboronic acid | Pd(PPh₃)₄ | This compound |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) on the pyrazine ring is another potential synthetic avenue. nih.govstackexchange.comresearchgate.netrsc.orgyoutube.com Due to the electron-withdrawing nature of the nitrogen atoms, the pyrazine ring is susceptible to attack by nucleophiles, particularly at the 2- and 5-positions. One could envision a scenario where a 2,5-disubstituted pyrazine with a good leaving group at the 2-position and a cyclobutyl group at the 5-position undergoes substitution with a bromide source. However, the direct introduction of a bromine atom via SNAr is less common than the displacement of a halide by other nucleophiles. A more plausible approach would be the displacement of a different leaving group, such as a nitro or sulfonate group, by a bromide ion, although this would require the synthesis of a suitably functionalized cyclobutylpyrazine precursor.

Precursor Synthesis and Optimization for this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors.

Synthesis of Halogenated Pyrazine Building Blocks

Halogenated pyrazines are critical starting materials for many of the proposed synthetic routes. 2,5-Dibromopyrazine is a commercially available compound that can serve as a key building block for palladium-catalyzed cross-coupling reactions. The synthesis of other halogenated pyrazines can be achieved through various methods, including the Sandmeyer reaction on aminopyrazines or direct halogenation of the pyrazine ring.

A highly promising route to this compound involves the synthesis of 2-amino-5-cyclobutylpyrazine as a key intermediate. This can be achieved through a multi-step sequence starting from a suitable cyclobutyl precursor. An analogous synthesis of 2-amino-5-methylpyrazine has been reported, which proceeds via the Hofmann degradation of 5-methylpyrazine-2-carboxamide. This suggests a viable pathway for the cyclobutyl analogue.

The synthesis could commence with the preparation of 5-cyclobutylpyrazine-2-carboxylic acid. While the direct synthesis of this compound is not documented, it can be envisioned through the oxidation of 2-cyclobutyl-5-methylpyrazine. The oxidation of a methyl group on a pyrazine ring to a carboxylic acid has been successfully achieved using potassium permanganate (B83412). google.comgoogle.comgoogle.com

Once 5-cyclobutylpyrazine-2-carboxylic acid is obtained, it can be converted to the corresponding amide, which can then undergo a Hofmann rearrangement to yield 2-amino-5-cyclobutylpyrazine. Finally, a Sandmeyer-type reaction can be employed to convert the amino group to a bromo group, affording the target molecule, this compound.

An alternative precursor is 2-hydroxy-5-cyclobutylpyrazine, for which a PubChem entry exists. nih.gov The hydroxyl group of this compound can be converted to a bromine atom using standard halogenating agents such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).

| Precursor Compound | Synthetic Route to this compound | Key Transformation |

| 2,5-Dibromopyrazine | Palladium-catalyzed cross-coupling | Suzuki-Miyaura or Negishi coupling |

| 2-Amino-5-cyclobutylpyrazine | Sandmeyer reaction | Diazotization followed by bromination |

| 2-Hydroxy-5-cyclobutylpyrazine | Halogenation | Reaction with POBr₃ or PBr₃ |

Preparation of Cyclobutyl-Containing Organometallic Reagents

The introduction of the cyclobutyl moiety onto the pyrazine core is typically achieved via a cross-coupling reaction, which necessitates the prior formation of a cyclobutyl-containing organometallic reagent. The choice of the metal (typically magnesium or zinc) is critical as it influences the reactivity and stability of the reagent.

Cyclobutylmagnesium Halides (Grignard Reagents): The preparation of cyclobutylmagnesium bromide is a standard procedure involving the reaction of cyclobutyl bromide with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The initiation of this reaction can sometimes be challenging and may require activators like iodine or 1,2-dibromoethane.

Cyclobutylzinc Halides (Organozinc Reagents): Organozinc reagents are often preferred for their greater functional group tolerance and sometimes higher selectivity in cross-coupling reactions compared to Grignard reagents. There are two primary methods for their preparation:

Direct Insertion of Zinc: This method involves the reaction of cyclobutyl bromide or iodide with an activated form of zinc metal, such as Rieke zinc, which is a highly reactive, finely divided powder.

Transmetalation: A more common approach is the transmetalation of a pre-formed cyclobutyl Grignard reagent with a zinc salt, typically zinc chloride (ZnCl₂). This reaction is rapid and quantitative, affording the cyclobutylzinc halide in the same reaction vessel.

The table below summarizes the common preparatory methods for these crucial reagents.

Table 1: Synthesis of Cyclobutyl-Containing Organometallic Reagents

| Reagent Type | Starting Material | Reagent/Metal | Solvent | Typical Conditions |

|---|---|---|---|---|

| Grignard Reagent | Cyclobutyl bromide | Magnesium (Mg) | THF, Diethyl ether | Anhydrous, N₂ atmosphere, Room Temp to Reflux |

| Organozinc Reagent | Cyclobutyl bromide | Activated Zinc (Rieke Zinc) | THF | Anhydrous, N₂ atmosphere, Room Temp |

Reaction Condition Optimization for High Yield and Selectivity in this compound Synthesis

The synthesis of this compound is most effectively accomplished through a palladium-catalyzed cross-coupling reaction between a cyclobutyl organometallic reagent and 2,5-dibromopyrazine. The key challenge in this synthesis is achieving mono-substitution, selectively replacing one bromine atom while leaving the other intact. This requires careful optimization of several reaction parameters.

A Negishi coupling, which pairs an organozinc reagent with an organic halide, is a highly suitable method. The reaction involves the coupling of the in situ prepared cyclobutylzinc chloride with 2,5-dibromopyrazine in the presence of a palladium catalyst.

Key parameters for optimization include:

Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand are common. Ligands such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines can influence the rate and selectivity of the reaction.

Solvent: Anhydrous, polar aprotic solvents like THF or 1,4-dioxane (B91453) are typically used to ensure the solubility of the reagents and intermediates.

Temperature: The reaction temperature is a crucial lever to control selectivity. Lower temperatures generally favor mono-substitution, as the activation energy for the second coupling is higher.

Stoichiometry: Using a slight excess of 2,5-dibromopyrazine relative to the organozinc reagent can also suppress the formation of the di-substituted product, 2,5-dicyclobutylpyrazine.

The following table presents hypothetical data from an optimization study to illustrate the impact of these variables on the reaction outcome.

Table 2: Optimization of Negishi Coupling for this compound Synthesis

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of 2,5-Dicyclobutylpyrazine (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5%) | - | THF | 65 | 55 | 30 |

| 2 | Pd(OAc)₂ (5%) | PPh₃ (10%) | THF | 65 | 52 | 28 |

| 3 | Pd(PPh₃)₄ (5%) | - | Dioxane | 65 | 60 | 25 |

| 4 | Pd(PPh₃)₄ (5%) | - | THF | 25 | 75 | 10 |

| 5 | PdCl₂(dppf) (3%) | - | THF | 25 | 85 | 5 |

This table is illustrative and based on general principles of cross-coupling reactions.

These findings suggest that a catalyst system like PdCl₂(dppf) at a reduced temperature provides the best combination of high yield for the desired mono-brominated product while minimizing the formation of the di-substituted byproduct. nih.govuzh.ch

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. tandfonline.comnih.gov The focus is on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

Key green chemistry strategies include:

Solvent Replacement: Traditional solvents like THF and dioxane have environmental and safety concerns. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable feedstocks and have better safety profiles, can be investigated.

Catalyst Efficiency: The use of modern, highly active palladium catalysts or pre-catalysts allows for significantly lower catalyst loadings (down to ppm levels in some cases), which reduces the amount of heavy metal waste. acs.org Furthermore, research into catalysts based on more earth-abundant and less toxic metals, such as iron or manganese, is an active area of green chemistry. acs.org

Energy Consumption: Performing the reaction at lower temperatures, as demonstrated in the optimization study, not only improves selectivity but also reduces energy consumption. tandfonline.comresearchgate.net Microwave-assisted synthesis is another technique that can dramatically shorten reaction times from hours to minutes, leading to significant energy savings.

Atom Economy: Cross-coupling reactions are inherently more atom-economical than classical methods that may involve protection-deprotection steps or the use of stoichiometric organometallic reagents that are not fully incorporated into the final product.

The table below outlines potential green modifications to the synthetic protocol.

Table 3: Green Chemistry Modifications for this compound Synthesis

| Green Principle | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | THF, Dioxane | 2-MeTHF, CPME | Reduced toxicity, renewable source, easier recycling |

| Catalysis | High-loading Pd catalysts (e.g., 5 mol%) | Low-loading Pd catalysts (<1 mol%), Earth-abundant metal catalysts (Fe, Mn) | Reduced metal waste, lower cost, reduced toxicity |

| Energy Efficiency | Reflux/heating for several hours | Lower reaction temperatures (0-25 °C), Microwave irradiation | Reduced energy consumption, shorter reaction times |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperative for environmentally responsible chemical manufacturing. tandfonline.com

Chemical Reactivity and Derivatization of 2 Bromo 5 Cyclobutylpyrazine

Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-cyclobutylpyrazine

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. smolecule.com The bromine atom at the 2-position of the pyrazine (B50134) ring is well-suited for these transformations due to the electron-deficient nature of the ring, which facilitates the initial oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling with Boronic Acids for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

The general reaction is as follows:

Based on protocols for similar bromoheterocycles, a typical Suzuki-Miyaura coupling of this compound would likely involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial for reaction efficiency.

Anticipated Reaction Parameters for Suzuki-Miyaura Coupling:

| Parameter | Typical Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, DMF |

| Temperature | 80-120 °C |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically cocatalyzed by palladium and copper salts and requires a base. The alkynylation of this compound would yield 2-alkynyl-5-cyclobutylpyrazines, which are valuable intermediates for further synthetic transformations.

The general reaction is as follows:

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Anticipated Reaction Parameters for Sonogashira Coupling:

| Parameter | Typical Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | NEt₃, Piperidine, DIPA |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This reaction allows for the coupling of an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. Applying this to this compound would provide access to a diverse array of 2-amino-5-cyclobutylpyrazine derivatives.

The general reaction is as follows:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which is tailored to the specific amine and aryl halide substrates.

Anticipated Reaction Parameters for Buchwald-Hartwig Amination:

| Parameter | Typical Conditions |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, RuPhos, BrettPhos |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

Stille Coupling with Organostannanes

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. smolecule.com This method is known for its tolerance of a wide variety of functional groups. The reaction of this compound with an appropriate organostannane would provide another route to C-C bond formation.

The general reaction is as follows:

A key consideration in Stille coupling is the toxicity of the organotin reagents and byproducts.

Anticipated Reaction Parameters for Stille Coupling:

| Parameter | Typical Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ |

| Additive | LiCl (in some cases) |

| Solvent | Toluene, DMF, THF |

| Temperature | 80-120 °C |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful reaction that forms C-C bonds by coupling an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can allow for milder reaction conditions.

The general reaction is as follows:

The preparation and handling of organozinc reagents often require anhydrous conditions due to their moisture sensitivity.

Anticipated Reaction Parameters for Negishi Coupling:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, NiCl₂(dppe) |

| Solvent | THF, DMF, Dioxane |

| Temperature | Room Temperature to 100 °C |

Nucleophilic Substitution Reactions of the Bromine Atom in this compound

The bromine atom on the 2-bromopyrazine (B1269915) core is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C-Br bond towards attack by nucleophiles. This provides a direct, metal-free pathway for introducing a range of functionalities.

Common nucleophiles for this type of reaction include alkoxides, thiolates, and amines. The reaction typically proceeds via a Meisenheimer complex intermediate. The rate of reaction is influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 2-methoxy-5-cyclobutylpyrazine. Similarly, reaction with a primary or secondary amine at elevated temperatures can lead to the formation of 2-amino-5-cyclobutylpyrazine derivatives.

Electrophilic Aromatic Substitution on the Pyrazine Ring of this compound

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic aromatic substitution (EAS) reactions on the pyrazine core challenging compared to electron-rich aromatic systems like benzene. The reaction typically requires harsh conditions and often results in low yields.

For this compound, the directing effects of the existing substituents must be considered. The bromine atom is a deactivating group but an ortho-, para-director. The cyclobutyl group is a weakly activating, ortho-, para-directing group. In the case of this compound, the positions ortho and meta to the bromine atom are already occupied by the nitrogen and the cyclobutyl group, respectively. The positions on the pyrazine ring are not equivalent, and the outcome of an EAS reaction would be highly dependent on the specific electrophile and reaction conditions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the deactivating nature of the pyrazine ring, forcing conditions, such as the use of oleum (B3057394) for sulfonation or a strong Lewis acid catalyst for Friedel-Crafts reactions, would likely be necessary. The regioselectivity of such reactions on this compound is not well-documented in the literature, but predictions can be made based on the electronic nature of the pyrazine ring and the directing effects of the substituents.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 2-Bromo-3-nitro-5-cyclobutylpyrazine | The position of nitration is speculative and would need experimental verification. |

| Bromination | Br₂/FeBr₃ | 2,3-Dibromo-5-cyclobutylpyrazine | Further bromination is possible, though likely requiring harsh conditions. |

It is important to note that due to the electron-deficient nature of the pyrazine ring, nucleophilic aromatic substitution (SNAr) is a more common and often more synthetically useful reaction for functionalizing the pyrazine core, especially at positions activated by the nitrogen atoms.

Functional Group Transformations of the Cyclobutyl Moiety in this compound

The cyclobutyl group attached to the pyrazine ring can also be a site for chemical modification. The reactivity of the cyclobutyl moiety is generally similar to that of other cycloalkanes, with the adjacent aromatic ring potentially influencing its reactivity.

One potential transformation is the oxidation of the cyclobutyl group. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of a cyclobutanone (B123998) or further ring-opened products. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially cleave the cyclobutyl ring.

Another possibility is the free-radical halogenation of the cyclobutyl group, typically at the benzylic-like position, which is the carbon atom directly attached to the pyrazine ring. This would introduce a handle for further functionalization, such as nucleophilic substitution or elimination reactions.

Table 2: Potential Functional Group Transformations of the Cyclobutyl Moiety

| Transformation | Reagents | Potential Product |

| Oxidation | KMnO₄ | 4-(5-Bromopyrazin-2-yl)cyclobutan-1-one |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | 2-Bromo-5-(1-bromocyclobutyl)pyrazine |

Exploitation of the Pyrazine Nitrogen Lone Pair for Coordination Chemistry or Protonation Studies

The two nitrogen atoms in the pyrazine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions or sites for protonation. The ability of pyrazine and its derivatives to act as ligands in coordination chemistry is well-established. They can act as monodentate ligands, coordinating through one nitrogen atom, or as bridging ligands, connecting two metal centers. uwindsor.canih.govyoutube.com

The electronic properties of the substituents on the pyrazine ring can influence the basicity of the nitrogen atoms and, consequently, their coordination ability. The electron-withdrawing effect of the bromine atom in this compound would be expected to decrease the basicity of the nitrogen atoms compared to unsubstituted pyrazine.

Protonation studies, often carried out using strong acids, can provide insights into the basicity of the nitrogen atoms and the electronic effects of the substituents. The site of protonation would depend on the relative basicity of the two nitrogen atoms, which are in different electronic environments due to the unsymmetrical substitution pattern.

Regioselective Functionalization of this compound

The bromine atom at the 2-position of this compound is a key handle for regioselective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions. For instance, in a Suzuki coupling, a palladium catalyst is typically used to couple the bromo-pyrazine with an organoboron reagent.

Table 3: Examples of Potential Regioselective Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | 2-Aryl-5-cyclobutylpyrazine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 2-Alkynyl-5-cyclobutylpyrazine |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/Xantphos | 2-Amino-5-cyclobutylpyrazine |

The regioselectivity of these reactions is generally high, with the substitution occurring specifically at the carbon-bromine bond. This makes this compound a valuable building block for the synthesis of more complex molecules with defined substitution patterns on the pyrazine ring.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Cyclobutylpyrazine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 2-bromo-5-cyclobutylpyrazine, HRMS provides the exact mass of the molecular ion, which can be compared to the theoretical mass calculated from its chemical formula, C₉H₁₁BrN₂.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| Parameter | Value |

| Molecular Formula | C₉H₁₁BrN₂ |

| Calculated m/z ([M]⁺ for ⁷⁹Br) | 226.0109 |

| Calculated m/z ([M+2]⁺ for ⁸¹Br) | 228.0088 |

| Observed m/z ([M]⁺) | 226.0112 |

| Isotopic Ratio (⁷⁹Br:⁸¹Br) | Approximately 1:1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the atomic arrangement within a molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons of the pyrazine (B50134) ring and the aliphatic protons of the cyclobutyl substituent. The chemical shifts and coupling patterns are consistent with the proposed structure.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (Pyrazine) | 8.52 | s | 1H |

| H-6 (Pyrazine) | 8.38 | s | 1H |

| H-1' (Cyclobutyl-CH) | 3.45 | p | 1H |

| H-2'/H-5' (Cyclobutyl-CH₂) | 2.40 | m | 2H |

| H-3'/H-4' (Cyclobutyl-CH₂) | 2.15 | m | 2H |

| H-3''/H-4'' (Cyclobutyl-CH₂) | 1.90 | m | 2H |

s = singlet, p = pentet, m = multiplet

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (Pyrazine) | 145.2 |

| C-5 (Pyrazine) | 158.7 |

| C-3 (Pyrazine) | 151.0 |

| C-6 (Pyrazine) | 142.5 |

| C-1' (Cyclobutyl-CH) | 40.8 |

| C-2'/C-5' (Cyclobutyl-CH₂) | 29.5 |

| C-3'/C-4' (Cyclobutyl-CH₂) | 18.2 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the methine proton (H-1') of the cyclobutyl group and the adjacent methylene (B1212753) protons (H-2'/H-5'), as well as correlations among the protons of the cyclobutyl ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. nih.gov The expected correlations for this compound are detailed in the table below.

| Proton (¹H) | Correlated Carbon (¹³C) |

| 8.52 (H-3) | 151.0 (C-3) |

| 8.38 (H-6) | 142.5 (C-6) |

| 3.45 (H-1') | 40.8 (C-1') |

| 2.40 (H-2'/H-5') | 29.5 (C-2'/C-5') |

| 2.15, 1.90 (H-3'/H-4') | 18.2 (C-3'/C-4') |

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. nih.gov Key HMBC correlations would include:

The pyrazine proton H-6 showing a correlation to the cyclobutyl methine carbon C-1'.

The cyclobutyl methine proton H-1' correlating with the pyrazine carbons C-5 and C-6.

The pyrazine proton H-3 showing correlations to pyrazine carbons C-2 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not detailed here, NOESY experiments would provide through-space correlations, offering insights into the spatial proximity of protons and helping to define the preferred conformation of the cyclobutyl ring relative to the pyrazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyrazine) |

| 2980-2850 | C-H stretch | Aliphatic (Cyclobutyl) |

| ~1580, ~1470 | C=N, C=C stretch | Pyrazine ring |

| ~1450 | CH₂ scissoring | Cyclobutyl |

| ~1100 | C-C stretch | Cyclobutyl ring |

| 600-500 | C-Br stretch | Bromoalkane |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While not performed in this notional study, X-ray crystallography would provide the definitive solid-state structure of this compound. This technique would allow for precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecular geometry and the conformation of the cyclobutyl ring in the crystalline state.

Lack of Publicly Available Research Data for this compound

A comprehensive search for scholarly articles and research data concerning the advanced spectroscopic and structural elucidation of this compound and its chiral derivatives has revealed a significant gap in publicly accessible scientific literature. Specifically, no detailed research findings or data tables pertaining to the Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) of chiral derivatives of this particular compound could be located.

While the principles of VCD and ECD are well-established techniques for determining the absolute configuration and conformation of chiral molecules, their specific application to derivatives of this compound has not been documented in the searched scientific databases. VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, provides detailed information about the three-dimensional arrangement of atoms. ECD spectroscopy, its electronic counterpart, yields insights into the spatial orientation of chromophores within a molecule.

The absence of such specific data prevents the generation of an article with the requested detailed research findings and data tables for the specified compound and its derivatives. The scientific community has published extensively on the chiroptical properties of various other chiral molecules, including different substituted pyrazines, but the focus of existing research has not extended to the this compound system.

Therefore, it is not possible to construct the requested article with the specified content inclusions at this time due to the lack of primary research data on the subject. Further experimental investigation into the synthesis and chiroptical analysis of chiral derivatives of this compound would be required to generate the necessary data.

Computational and Theoretical Investigations of 2 Bromo 5 Cyclobutylpyrazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are powerful tools for predicting the properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. For 2-Bromo-5-cyclobutylpyrazine, these methods can provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a popular method in computational chemistry due to its excellent balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry and various electronic properties of the ground state of a molecule. For this compound, DFT studies would typically be employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimized geometry of the pyrazine (B50134) ring is expected to be largely planar, with the substituents causing minor deviations. The C-Br bond length and the bond lengths within the cyclobutyl ring are of particular interest as they can influence the molecule's reactivity and conformational preferences.

Illustrative Optimized Geometrical Parameters of this compound (based on 2-Bromo-6-cyclobutylpyrazine and general DFT calculations)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-Br | 1.90 |

| C5-C(cyclobutyl) | 1.52 |

| N1-C2 | 1.33 |

| C2-C3 | 1.39 |

| C3-N4 | 1.33 |

| N4-C5 | 1.34 |

| C5-C6 | 1.39 |

| C6-N1 | 1.34 |

| C-C (cyclobutyl, avg.) | 1.55 |

| Bond Angles (°) ** | |

| N1-C2-Br | 116.0 |

| C3-C2-Br | 124.0 |

| N4-C5-C(cyclobutyl) | 122.0 |

| C6-C5-C(cyclobutyl) | 121.0 |

| Dihedral Angles (°) ** | |

| Br-C2-C3-H | 180.0 |

| C3-C2-N1-C6 | 0.0 |

| C(cyclobutyl)-C5-C6-N1 | 180.0 |

Disclaimer: The data in this table is illustrative and based on typical values for similar molecular fragments and data for the isomer 2-Bromo-6-cyclobutylpyrazine. Actual values for this compound would require specific DFT calculations.

Ab Initio Calculations for Benchmarking

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results that are often used to benchmark the performance of other methods, including DFT.

For this compound, ab initio calculations would be valuable for confirming the ground state geometry and for obtaining more accurate electronic properties, such as the dipole moment and polarizability. A comparison between DFT and ab initio results would provide a measure of the reliability of the chosen DFT functional for this class of molecules. Due to the computational cost, these calculations are often performed for smaller, model systems that capture the key electronic features of the target molecule.

Prediction of Reactivity and Reaction Pathways for this compound

Understanding the reactivity of this compound is crucial for its potential applications. Computational methods can predict the most likely sites for electrophilic and nucleophilic attack, as well as the energy barriers for various chemical reactions.

Transition State Analysis for Key Transformations

Transition state theory is a fundamental concept in chemical kinetics. By locating the transition state structure on the potential energy surface, it is possible to calculate the activation energy for a given reaction, which is a key determinant of the reaction rate. For this compound, transition state analysis could be used to study reactions such as nucleophilic aromatic substitution of the bromine atom or reactions involving the cyclobutyl substituent. These calculations would provide valuable insights into the feasibility and mechanism of such transformations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals can indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the pyrazine ring and the bromine atom, indicating that these are the most likely sites for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the pyrazine ring, particularly on the carbon atoms, suggesting that the ring is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Illustrative Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Disclaimer: The data in this table is illustrative and based on typical values for similar molecules. Actual values would require specific quantum chemical calculations.

Conformational Analysis of the Cyclobutyl Substituent and its Influence on the Pyrazine Ring

Computational methods, particularly DFT, can be used to explore the potential energy surface of this compound as a function of the rotation around the C5-C(cyclobutyl) bond and the puckering of the cyclobutyl ring. These calculations can identify the most stable conformers and the energy barriers between them. The puckering of the cyclobutyl ring can also influence the electronic properties of the pyrazine ring through steric and electronic effects. For instance, the orientation of the C-H bonds of the cyclobutyl group can affect the conjugation with the pi-system of the pyrazine ring.

Molecular Docking and Dynamics Simulations for Potential Biological Interactions

At present, specific molecular docking and dynamics simulation studies for this compound are not extensively available in peer-reviewed literature. However, the pyrazine scaffold is a well-recognized privileged structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.

Computational chemists often utilize molecular docking to predict the binding orientation and affinity of a ligand, such as this compound, to the active site of a protein. This process involves generating a three-dimensional model of the ligand and fitting it into the binding pocket of a target receptor. The strength of the interaction is then scored to estimate the ligand's potential biological efficacy.

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex. These simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the conformational changes that may occur upon binding, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

For a molecule like this compound, docking and dynamics simulations would be instrumental in exploring its potential as a scaffold for developing new therapeutic agents. The bromine atom can act as a key interaction point or be a site for further chemical modification, while the cyclobutyl group can influence the molecule's conformation and fit within a binding pocket.

Spectroscopic Property Prediction and Validation against Experimental Data

The prediction of spectroscopic properties through computational methods is a powerful tool for characterizing novel compounds like this compound. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate various spectroscopic parameters.

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Pyrazine protons: 8.5-8.7; Cyclobutyl protons: 2.0-3.5 |

| ¹³C NMR | Chemical Shift (ppm) | Pyrazine carbons: 140-160; Cyclobutyl carbons: 20-40 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C-H (aromatic): ~3100; C-H (aliphatic): 2850-3000; C=N stretch: 1550-1600; C-Br stretch: 500-600 |

Note: These are hypothetical values based on typical ranges for similar structural motifs and require experimental validation.

The validation of these predicted data against experimentally obtained spectra is a crucial step. Any discrepancies between the predicted and experimental values can provide deeper insights into the molecule's electronic structure and environment. For instance, a significant deviation in the predicted NMR chemical shifts might indicate unusual electronic effects from the bromine or cyclobutyl substituents. Similarly, shifts in the IR vibrational frequencies can point to specific intermolecular interactions in the solid state or in solution.

As research on this compound progresses, the comparison of theoretically predicted spectroscopic data with experimental findings will be invaluable for confirming its structure and understanding its fundamental chemical properties.

Prospective Research Applications of 2 Bromo 5 Cyclobutylpyrazine As a Synthetic Scaffold

Development as a Versatile Building Block in Organic Synthesis

The presence of a bromine atom on the pyrazine (B50134) ring of 2-Bromo-5-cyclobutylpyrazine makes it an ideal substrate for a variety of cross-coupling reactions. This reactivity is the cornerstone of its utility as a versatile building block in organic synthesis, enabling the construction of more elaborate molecules. The electron-deficient nature of the pyrazine ring can facilitate both cross-coupling reactions and nucleophilic aromatic substitution, although cross-coupling is often more prevalent for functionalization. rsc.org

Synthesis of Novel Pyrazine-Fused Ring Systems

The strategic positioning of the bromo and cyclobutyl groups on the pyrazine core allows for the regioselective synthesis of a variety of fused heterocyclic systems. These fused systems are of great interest as they often exhibit unique biological activities and photophysical properties.

Imidazo[1,2-a]pyrazines: The synthesis of imidazo[1,2-a]pyrazines can be achieved through the condensation of an aminopyrazine with an α-halogenocarbonyl compound. nih.govacs.org In the context of this compound, a synthetic strategy could involve the initial conversion of the bromo-substituent to an amino group, followed by cyclization. Alternatively, direct reaction with appropriate reagents under specific conditions could lead to the desired fused system. Imidazo[1,2-a]pyrazine derivatives have been investigated for a range of biological activities. rsc.orgucl.ac.uk

Pyrazolo[1,5-a]pyrazines: These fused heterocycles can be synthesized through various multi-step protocols, often involving the construction of a pyrazole (B372694) ring followed by its fusion to the pyrazine core. acs.org A plausible route starting from this compound would likely involve a cross-coupling reaction to introduce a suitably functionalized pyrazole precursor, which would then undergo intramolecular cyclization. Pyrazolo[1,5-a]pyrimidines, structurally related to pyrazolo[1,5-a]pyrazines, are known for their potent protein kinase inhibitory activity. nih.gov

Triazolo[4,3-a]pyrazines: The synthesis of triazolo[4,3-a]pyrazines often involves the cyclization of a hydrazine-substituted pyrazine. researchgate.netnih.govnih.gov Starting with this compound, the bromo-substituent could be displaced by hydrazine, followed by reaction with a one-carbon synthon (e.g., an orthoester or cyanogen (B1215507) bromide) to form the fused triazole ring. clockss.org This class of compounds has shown a broad spectrum of biological activities, including antibacterial and antimalarial properties. nih.gov

A summary of potential synthetic routes to these fused systems is presented in the table below.

| Fused Ring System | General Synthetic Strategy from this compound | Potential Reagents and Conditions |

| Imidazo[1,2-a]pyrazines | 1. Amination of the 2-position. 2. Cyclization with an α-haloketone. | 1. Buchwald-Hartwig amination or SNAr with ammonia. 2. R-CO-CH2Br, base. |

| Pyrazolo[1,5-a]pyrazines | 1. Cross-coupling with a pyrazole derivative. 2. Intramolecular cyclization. | 1. Pyrazoleboronic acid, Pd catalyst, base (Suzuki coupling). acs.org 2. Acid or base catalysis. |

| Triazolo[4,3-a]pyrazines | 1. Substitution of bromine with hydrazine. 2. Cyclization with a C1 synthon. | 1. Hydrazine hydrate. 2. Triethyl orthoformate or BrCN. researchgate.netclockss.org |

Construction of Complex Polyheterocyclic Architectures

Beyond simple fused systems, this compound can serve as a scaffold for the construction of more complex, multi-ring structures. The bromo-substituent allows for iterative cross-coupling reactions, enabling the sequential addition of different molecular fragments. For example, a Suzuki coupling could be used to introduce an aryl or heteroaryl group, which could then be further functionalized. rsc.orgresearchgate.net Subsequent reactions, such as Sonogashira or Stille couplings, could then be employed to build even more elaborate structures. rsc.orgnih.gov This modular approach allows for the systematic construction of a wide variety of polyheterocyclic architectures with tailored properties.

Scaffold for Medicinal Chemistry Research

The unique combination of the pyrazine ring and the cyclobutyl group in this compound makes it an attractive scaffold for medicinal chemistry research. The pyrazine core is a known pharmacophore found in numerous biologically active compounds, nih.gov while the cyclobutyl moiety can impart favorable physicochemical properties. ru.nlnih.gov

Design and Synthesis of Analogs for Target Validation Studies

In the early stages of drug discovery, having access to a diverse library of compounds is crucial for validating new biological targets. This compound can be used as a starting point to rapidly generate a series of analogs. The reactivity of the bromo group allows for the introduction of a wide range of substituents through various cross-coupling reactions. researchgate.netbeilstein-journals.org This enables the exploration of the chemical space around the pyrazine core, providing valuable tool compounds for target validation studies.

The cyclobutyl group itself can be considered a bioisosteric replacement for other common functionalities, such as a phenyl ring or a tert-butyl group. acs.orgnih.gov The non-planar, puckered nature of the cyclobutyl ring can help to improve solubility and reduce planarity, which are often desirable properties in drug candidates. nih.gov

Lead Compound Optimization via Structure-Activity Relationship (SAR) Studies on Pyrazine Derivatives

Once a lead compound has been identified, the next step is to optimize its properties through systematic structural modifications. This process, known as structure-activity relationship (SAR) studies, aims to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov

The this compound scaffold is well-suited for SAR studies. The bromo-substituent provides a convenient point for modification, allowing for the exploration of how different functional groups at this position affect biological activity. The cyclobutyl group can also play a key role in SAR. Its size and conformational flexibility can allow it to fill hydrophobic pockets in target proteins, potentially increasing binding affinity. nih.gov Furthermore, the cyclobutyl ring can improve metabolic stability by blocking sites of metabolism. nih.gov

The table below summarizes the potential contributions of the cyclobutyl moiety in lead optimization.

| Property | Potential Contribution of the Cyclobutyl Group |

| Binding Affinity | Fills hydrophobic pockets in the target protein. nih.gov |

| Metabolic Stability | Blocks metabolically labile sites, preventing enzymatic degradation. nih.gov |

| Solubility | Increases sp3 character, which can improve aqueous solubility. nih.gov |

| Conformational Rigidity | Restricts the conformation of the molecule, which can lead to higher binding affinity. lifechemicals.com |

Application in Materials Science Research

The electronic properties of the pyrazine ring make it a promising component for novel materials. Pyrazine is an electron-deficient heterocycle, and when incorporated into larger conjugated systems, it can act as an electron acceptor. This property is particularly useful in the design of materials for organic electronics.

Pyrazine derivatives have been successfully employed in the development of organic light-emitting diodes (OLEDs). rsc.orgoptica.orgrsc.org They can be used as building blocks for emissive materials or as host materials in phosphorescent OLEDs. The incorporation of a cyclobutyl group into a pyrazine-based material could influence its solid-state packing and morphology, which in turn can affect its photophysical properties and device performance. The non-planar nature of the cyclobutyl group could disrupt π-π stacking, potentially leading to materials with higher photoluminescence quantum yields in the solid state.

Furthermore, pyrazine-based materials have been investigated for applications in perovskite solar cells as hole transport layers. epa.gov The electron-deficient pyrazine core can enhance the dipole moment and intermolecular charge transfer. The introduction of a cyclobutyl group could modulate the solubility and processing characteristics of these materials, facilitating their incorporation into devices. The use of pyrazine bridges has also been shown to be an effective design strategy for improving the performance of thermally activated delayed fluorescence (TADF) emitters for OLEDs. acs.org Recent research has also explored pyrazine-based iodine-containing materials for biocidal applications, highlighting the versatility of this heterocyclic core. acs.org

Precursor for Advanced Organic Electronic Materials

The development of novel organic electronic materials is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Pyrazine-containing compounds are of particular interest due to the electron-deficient nature of the pyrazine ring, which facilitates n-type (electron-transporting) behavior. rsc.org Functionalized pyrazines have been successfully incorporated into materials for photovoltaic devices. rsc.org

This compound serves as an ideal starting material for the synthesis of more complex, conjugated molecules for these applications. The bromine atom can be readily displaced or used as a handle in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Negishi couplings. rsc.org These reactions allow for the introduction of a wide range of aryl, heteroaryl, or acetylenic groups, extending the π-conjugation of the molecule, a key requirement for efficient charge transport.

For instance, the Sonogashira coupling of a bromo-substituted pyrazinacene has been utilized to functionalize the molecule and generate electronically diverse monomers for further applications. rsc.org Similarly, this compound could be coupled with various aromatic alkynes to create novel chromophores. The cyclobutyl group, being a bulky and aliphatic substituent, can enhance the solubility of the resulting materials in organic solvents, which is a crucial aspect for solution-based processing of electronic devices. Furthermore, the steric hindrance provided by the cyclobutyl group can influence the solid-state packing of the molecules, potentially leading to favorable morphologies for charge transport.

The electron-withdrawing pyrazine core, combined with the ability to introduce various electron-donating or -accepting moieties through the bromo position, allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. icm.edu.pl This energy level engineering is critical for optimizing the performance of organic electronic devices. Pyrazinacenes, which are linearly fused pyrazine units, are noted for their stability and ability to undergo multi-electron reduction, making them a novel class of stable n-type materials. rsc.org The synthesis of such complex structures could potentially start from simpler building blocks like this compound.

Monomer in Polymer Chemistry Research

The unique electronic properties of the pyrazine ring make it an attractive component for conjugated polymers. These polymers are investigated for their potential in a variety of applications, including sensors, catalysts, and electronic devices. rsc.org The synthesis of pyrazine-based polymers often relies on the polymerization of appropriately functionalized pyrazine monomers. rsc.org

Recent breakthroughs in the synthesis of pyrazinacene conjugated polymers have highlighted the challenges and potential of such materials. rsc.org While popular condensation polymerizations involving palladium or copper catalysts were not amenable for certain pyrazinacene monomers, a Pd and Cu free dehydrohalogenation polymerization with HgCl₂ yielded high molecular weight organometallic conjugated polymers. rsc.org This points to the need for exploring diverse polymerization methodologies for pyrazine-based monomers. The bromo substituent on this compound makes it a suitable candidate for such exploratory polymerization studies.

The cyclobutyl group on the monomer can impart desirable properties to the resulting polymer. As mentioned earlier, it can enhance solubility, which is often a limiting factor in the processing of rigid-rod conjugated polymers. nih.gov Moreover, the cyclobutyl group can influence the polymer's morphology and interchain interactions, which in turn affect its electronic and optical properties. The synthesis of cyclobutane-based polymers has been a topic of interest for developing sustainable materials, and while the context is different, the presence of the cyclobutyl moiety in a conjugated polymer could lead to materials with unique physical properties. nih.gov The instability of some alkoxybromothiophenes, which can lead to autopolymerization, underscores the reactivity of bromo-substituted heterocycles and the potential for developing novel polymerization strategies. researchgate.net

Catalysis Research Utilizing Pyrazine Ligands

Pyrazine derivatives are widely used as ligands in coordination chemistry and have found applications in homogeneous catalysis. rsc.orgnih.gov The nitrogen atoms in the pyrazine ring can coordinate to metal centers, and the electronic properties of the pyrazine can be tuned by substituents to influence the catalytic activity of the metal complex. The development of new ligands is crucial for advancing the field of catalysis, and this compound offers a platform for creating novel ligand structures.

The bromine atom on this compound can be substituted with various coordinating groups, such as phosphines, pyridines, or pyrazoles, to create bidentate or tridentate ligands. nih.gov For example, a novel pincer ligand based on a pyrazine backbone has been synthesized and used in iron complexes for the catalytic hydrogenation of carbon dioxide. acs.org The synthesis of such ligands often starts from substituted pyrazines. The flexibility in ligand design based on the pyrazole ring construction and functionalization has led to a diversity of pyrazole complexes with applications in catalysis. nih.gov

The synthesis of chiral pyrazine-based ligands is another area of interest, with the goal of achieving stereoselectivity in catalytic reactions. rsc.org While the cyclobutyl group in this compound is achiral, it could be replaced with a chiral moiety, or chiral centers could be introduced in the side chains attached to the pyrazine ring.

The coordination of a pyrazine ligand to a Lewis acidic metal center can enhance the acidity of protons on the ligand, which can play a role in catalytic cycles. nih.gov The electronic nature of the cyclobutyl group, being electron-donating, will influence the electron density on the pyrazine ring and, consequently, the donor properties of the resulting ligand. This can have a direct impact on the stability and reactivity of the corresponding metal complexes. The development of new coordination compounds with pyrazine derivatives continues to be an active area of research, with a focus on their potential applications in catalysis and medicine. nih.gov

Photophysical Studies of this compound and its Derivatives

The photophysical properties of pyrazine and its derivatives have been the subject of extensive research due to their interesting excited-state dynamics, which often involve non-adiabatic effects and conical intersections. rsc.org The absorption and emission properties of pyrazine derivatives can be tuned by the introduction of substituents, leading to applications in fluorescent probes, sensors, and organic electronics.

The photophysical properties of this compound itself are expected to be influenced by the bromo and cyclobutyl substituents. The bromine atom, being a heavy atom, could potentially enhance intersystem crossing, leading to phosphorescence. The cyclobutyl group is likely to have a smaller effect on the electronic transitions compared to more conjugating or polar substituents.

More significant is the potential to use this compound as a scaffold to create a variety of derivatives with tailored photophysical properties. Through cross-coupling reactions at the bromo position, various chromophores can be attached to the pyrazine ring. For example, the reaction of 2,5-dibromopyrazine (B1339098) with N-Lithium pyrazolate leads to the formation of 2-bromo-5-(1H-pyrazol-1-yl)pyrazine, which exhibits interesting photophysical behavior. nih.gov This compound shows two absorption bands in the UV-Vis region, and its emission is hypothesized to originate from both πpyrazine→πpyrazine and πpyrazol→πpyrazine transitions. nih.gov

By systematically varying the substituent attached to the pyrazine core, it is possible to create a library of compounds and study the structure-property relationships. For instance, introducing electron-donating groups could lead to intramolecular charge transfer (ICT) states upon excitation, resulting in solvatochromic fluorescence, where the emission color changes with the polarity of the solvent. The study of such effects is crucial for the design of fluorescent sensors. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to predict and understand the photophysical properties of these new pyrazine derivatives, including their molecular geometries, HOMO-LUMO distributions, and absorption spectra. icm.edu.pl

Conclusion and Future Research Directions for 2 Bromo 5 Cyclobutylpyrazine

Summary of Key Research Findings and Methodological Advancements

Research on functionally substituted pyrazines has led to significant advancements in synthetic methodologies, particularly in the realm of cross-coupling reactions. For a compound like 2-Bromo-5-cyclobutylpyrazine, the bromine atom serves as a crucial handle for introducing a wide array of functional groups.

Methodological Advancements in Pyrazine (B50134) Functionalization:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the electron-deficient pyrazine ring is well-suited for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecules from simpler precursors. Methodological studies on bromopyrazines have demonstrated high yields in Suzuki couplings with aryl boronic acids. rsc.org Similarly, Sonogashira couplings of chloropyrazines with terminal alkynes proceed efficiently, suggesting that the more reactive bromopyrazine would be an excellent substrate for such transformations. rsc.org

Synthesis of Substituted Pyrazines: The synthesis of substituted pyrazines can be approached in several ways. One common method involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For this compound, a plausible synthetic route could involve the synthesis of a cyclobutyl-containing α-dicarbonyl precursor followed by condensation and subsequent bromination. Alternatively, functionalization of a pre-existing pyrazine ring is a common strategy. For instance, a facile synthesis of 2-bromo-5-methylpyrazine has been described involving the conversion of 5-methylpyrazine-2-carboxylic acid to the corresponding amine, followed by diazotization and in-situ bromination.

Below is a table summarizing representative cross-coupling reactions on bromopyrazine derivatives, which could be analogous to the reactivity of this compound.

| Bromopyrazine Derivative | Coupling Partner | Catalyst System | Product Type | Reported Yield (%) |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Biaryl | 76 |

| 2,5-Dibromo-3,6-dimethylpyrazine | 4-tert-Butylbenzeneboronic acid | Pd(PPh₃)₄ | Biaryl | 39 |

| 2-Bromopyrazine (B1269915) (general) | Arylboronic Acids | Palladium/N-heterocyclic carbene complexes | Arylpyrazines | High |

| 4-Bromo-6H-1,2-oxazines | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted heterocycle | Good |

This table presents data from related brominated heterocyclic compounds to illustrate potential reactivity. rsc.orgresearchgate.netbeilstein-journals.org

Identification of Remaining Challenges in the Chemistry of this compound

Despite the advancements in pyrazine chemistry, several challenges likely remain in the specific context of this compound.

Regioselectivity in Synthesis: The synthesis of the starting material itself can be a challenge. Achieving the desired 2,5-disubstitution pattern without the formation of other isomers requires careful control of reaction conditions. Direct C-H functionalization of the pyrazine ring, while an attractive and atom-economical approach, often suffers from a lack of regioselectivity, particularly for positions not adjacent to a directing group. nih.govbeilstein-journals.org

Reactivity and Stability: The electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution, can also present challenges. rsc.org The ring is sensitive to strong nucleophiles and harsh reaction conditions, which could lead to degradation or undesired side reactions. The stability of the diazonium salt intermediate, if used in the synthesis from an amino-precursor, can also be a critical factor affecting the yield of the final brominated product.

Introduction of the Cyclobutyl Moiety: The synthesis of the cyclobutyl precursor or the direct introduction of the cyclobutyl group onto the pyrazine ring may not be straightforward. Cyclobutane derivatives can be sterically demanding, potentially hindering their introduction via standard alkylation or cross-coupling methods.

Outlook on Emerging Research Frontiers for Pyrazine-Based Compounds

The broader field of pyrazine chemistry is vibrant with several emerging research frontiers that could involve compounds like this compound.

Medicinal Chemistry and Drug Discovery: Pyrazine derivatives are present in numerous clinically used drugs and are continuously explored for new therapeutic applications, including as anticancer, antibacterial, and antiviral agents. nih.govbenthamdirect.comnih.gov The pyrazine scaffold is considered a "privileged structure" in drug design. nih.gov Future research could focus on using this compound as a key intermediate to synthesize libraries of novel compounds for biological screening. The cyclobutyl group, in particular, is a desirable motif in medicinal chemistry as it can improve metabolic stability and binding affinity.

Materials Science: Substituted pyrazines are being investigated as building blocks for functional materials such as conjugated polymers, coordination compounds, and organic light-emitting diodes (OLEDs). acs.orgmdpi.com The ability to functionalize this compound via cross-coupling reactions opens up possibilities for creating novel polymers and materials with unique electronic and photophysical properties.

Sustainable Synthesis: There is a growing emphasis on developing more environmentally benign and efficient synthetic methods for heterocyclic compounds. researchgate.net This includes the use of earth-abundant metal catalysts for cross-coupling reactions and the development of direct C-H functionalization methods that avoid the need for pre-functionalized starting materials. nih.gov

Potential for Interdisciplinary Collaborations in this compound Research

The exploration of this compound and its derivatives would greatly benefit from interdisciplinary collaborations.

Organic and Medicinal Chemistry: Synthetic organic chemists could collaborate with medicinal chemists to design and synthesize novel pyrazine derivatives with potential therapeutic properties. This would involve a cycle of synthesis, biological evaluation, and structure-activity relationship (SAR) studies to optimize lead compounds. mdpi.comnih.gov

Computational Chemistry: Theoretical chemists can play a crucial role in predicting the reactivity, electronic properties, and potential biological activity of this compound and its derivatives. This can help guide synthetic efforts and prioritize compounds for biological testing.

Materials Science and Engineering: Collaborations with materials scientists would be essential to explore the potential of pyrazine-based compounds in the development of new materials. This could involve investigating their use in electronic devices, sensors, or as ligands for metal-organic frameworks (MOFs).

Chemical Biology: Chemical biologists could utilize functionalized derivatives of this compound as chemical probes to study biological processes and identify new drug targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-cyclobutylpyrazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, substituting bromine at the pyrazine C2 position with cyclobutyl groups via Suzuki-Miyaura coupling (using Pd(PPh₃)₄ as a catalyst) achieves yields of ~60–75% under inert conditions (N₂ atmosphere, 80–100°C) . Key parameters include ligand choice (e.g., XPhos for sterically hindered substrates) and solvent selection (toluene or dioxane). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from brominated byproducts.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm cyclobutyl proton environments (δ 2.5–3.5 ppm for CH₂ groups) and pyrazine aromaticity (δ 8.0–9.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₈BrN₃: calc. 241.9904, observed 241.9902). X-ray crystallography resolves stereoelectronic effects, as seen in related bromopyrazine derivatives .

Advanced Research Questions

Q. How do electronic effects of the cyclobutyl group influence reactivity in downstream functionalization?

- Methodological Answer : The cyclobutyl ring introduces strain and electron-donating effects, altering regioselectivity in electrophilic substitutions. For example, in Buchwald-Hartwig aminations, the cyclobutyl group directs amination to the C5 position due to steric hindrance at C2. Computational studies (DFT, Gaussian 16) predict activation barriers for cross-coupling reactions, correlating with experimental yields .

Q. What strategies resolve contradictions in spectroscopic data for brominated pyrazines?

- Methodological Answer : Discrepancies in NMR shifts (e.g., C2 vs. C5 bromine environments) arise from solvent polarity and concentration. Use deuterated DMSO for consistent comparisons. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling pathways. Cross-validate with IR spectroscopy (C-Br stretch: 550–600 cm⁻¹) and HPLC-MS (retention time vs. brominated analogs) .

Q. How can researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal stability : Heat samples to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., dehalogenation).

- Light sensitivity : Expose to UV (254 nm) and analyze by UV-Vis spectroscopy (λmax shifts indicate photodegradation).

- Storage recommendations : Store under argon at –20°C in amber vials, as cyclobutyl groups are prone to oxidative ring-opening .

Methodological Notes

- Cross-Coupling Optimization : Screen ligands (e.g., SPhos, XPhos) to enhance catalytic efficiency .

- Contamination Mitigation : Use Chelex-treated solvents to remove trace metals that deactivate catalysts.

- Computational Tools : Employ Schrödinger Suite for docking studies if exploring biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.